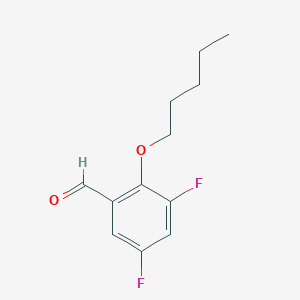

3,5-Difluoro-2-(pentyloxy)benzaldehyde

Description

3,5-Difluoro-2-(pentyloxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a pentyloxy (-OCH2CH2CH2CH2CH3) substituent at the 2-position and fluorine atoms at the 3- and 5-positions of the benzene ring. The pentyloxy group enhances lipophilicity, which may improve membrane permeability in bioactive derivatives . For example, reductive amination using NaBH4 in acetic acid (AcOH) has been employed for N-benzylated analogs , suggesting adaptable strategies for introducing alkyloxy chains.

Properties

IUPAC Name |

3,5-difluoro-2-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c1-2-3-4-5-16-12-9(8-15)6-10(13)7-11(12)14/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSDJDUERKFLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-(pentyloxy)benzaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with n-pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3,5-Difluorobenzaldehyde+n-PentanolCatalystthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-(pentyloxy)benzaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 3,5-Difluoro-2-n-pentoxybenzoic acid.

Reduction: 3,5-Difluoro-2-n-pentoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-2-(pentyloxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(pentyloxy)benzaldehyde depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The pentoxy group can influence the compound’s solubility and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3,5-Difluoro-2-(pentyloxy)benzaldehyde with key analogs, highlighting structural and functional differences:

- Synthetic Utility : Unlike 2,4-difluorobenzaldehyde—a volatile compound used in flavors and fragrances —the pentyloxy derivative is tailored for specialized medicinal chemistry applications, akin to N-benzylated analogs in Pd-catalyzed reactions .

Reactivity and Functionalization

- Aldehyde Group Reactivity : The aldehyde moiety in this compound is susceptible to nucleophilic addition, enabling condensation with amines (e.g., to form Schiff bases) or participation in cyclization reactions, as seen in benzimidazole synthesis .

- Fluorine Effects : The electron-withdrawing fluorine atoms at the 3- and 5-positions direct electrophilic substitution to the 4- and 6-positions, a pattern observed in related fluorinated anilines .

Biological Activity

3,5-Difluoro-2-(pentyloxy)benzaldehyde is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorophenyl group and a pentyloxy substituent attached to a benzaldehyde core. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the difluorophenyl group may enhance binding affinity to specific receptors or enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains.

- Anticancer Potential : The compound has been screened for anticancer activity, showing promise in inhibiting the proliferation of cancer cell lines in vitro.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases like Alzheimer's.

Case Studies

- Anticancer Activity : In a study examining various derivatives of benzaldehyde compounds, this compound was found to inhibit the growth of certain cancer cell lines significantly. The IC50 values indicated potent activity comparable to established chemotherapeutics.

- Enzyme Inhibition : A comparative analysis showed that this compound had an IC50 value of approximately 15 µM against acetylcholinesterase, indicating moderate inhibitory potential compared to donepezil (IC50 = 0.016 µM). This suggests that while it may not be as potent as donepezil, it could still serve as a lead compound for further development in treating Alzheimer's disease.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.